L-Lysine monohydrate

Overview

Description

L-Lysine hydrate is a form of the essential amino acid L-Lysine, which is crucial for human health. It is commonly found in proteins and is vital for growth, tissue repair, and the production of various enzymes and hormones. The hydrate form of L-Lysine includes water molecules in its crystalline structure, enhancing its stability and solubility .

Scientific Research Applications

L-Lysine hydrate has numerous applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic reactions.

Biology: Essential for protein synthesis and cellular metabolism.

Medicine: Used in nutritional supplements to promote growth and tissue repair.

Industry: Utilized in the production of animal feed, food additives, and pharmaceuticals.

Mechanism of Action

Target of Action

L-Lysine monohydrate, also known as L-Lysine hydrate, is an essential α-amino acid . It is believed to exert anxiolytic effects by acting as a partial serotonin receptor 4 antagonist and as a partial benzodiazepine agonist .

Mode of Action

L-Lysine primarily participates in electrostatic interactions in proteins . The ε-amino group of L-Lysine acts as a site for hydrogen binding and a general base in catalysis . It is also involved in posttranslational modifications, such as methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine .

Biochemical Pathways

L-Lysine is a key player in several biochemical pathways. It is a precursor for secondary metabolites, such as β-lactam antibiotics . It also serves as a precursor for the biosynthesis of α-aminoadipic acid . In the fermentative production of L-Lysine, intracellular and extracellular transport systems are critical for the cellular metabolism of L-Lysine or its by-products .

Pharmacokinetics

This compound has a high water solubility of 105.0 mg/mL . This property, along with its strong hydrogen bonding capacity, contributes to its bioavailability. As an essential amino acid, humans cannot synthesize l-lysine, and it must be obtained through dietary intake .

Result of Action

The molecular and cellular effects of L-Lysine’s action are diverse. It is used as a non-animal sourced supplement in cell culture media, a substrate of enzymes such as L-Lysine oxidase, a component of poly-lysine polymers, and a substrate for oxidation and glycation mechanism studies . It also plays a role in the formation of collagen, which contains hydroxylysine derived from L-Lysine by lysyl hydroxylase .

Action Environment

The action, efficacy, and stability of L-Lysine can be influenced by various environmental factors. For instance, in the context of microbial fermentation for L-Lysine production, factors such as the operation mode (either batch or fed batch) and operating conditions of the fermentation reactor can significantly impact the yield and productivity .

Safety and Hazards

Future Directions

L-Lysine plays a key role in a biocatalytic–organocatalytic process reported by Kelsey N. Stewart, Emily G. Hicks, and Dylan W. Domaille at the Colorado School of Mines . They developed a process in which they combined the bacterium Gluconobacter oxidans and lysine as cocatalysts for the single-pot conversion of straight-chain aliphatic alcohols to α,β-unsaturated aldehydes .

Biochemical Analysis

Biochemical Properties

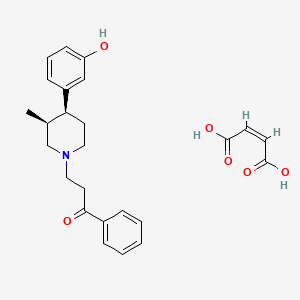

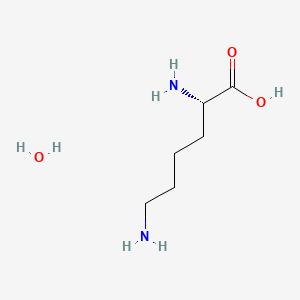

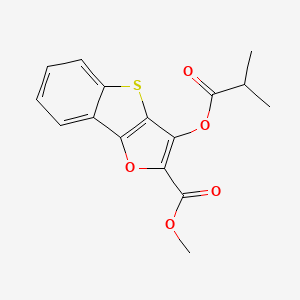

L-Lysine monohydrate is a proteinogenic α-amino acid with the chemical formula C6H14N2O2·H2O. It is known for its role in protein synthesis and its interaction with various enzymes and biomolecules. This compound acts as a substrate for enzymes such as L-lysine oxidase and lysyl hydroxylase. It is also involved in the formation of collagen, where it undergoes hydroxylation to form hydroxylysine, a key component in collagen cross-linking . Additionally, this compound participates in glycation mechanisms and serves as a precursor for carnitine, which is essential for fatty acid metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the uptake of essential mineral nutrients and the production of immune cells, promoting overall health and proper growth . This compound also aids in wound healing and stress relief by supporting the production of hormones and enzymes . Furthermore, it impacts histone modifications, thereby influencing the epigenome and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzymatic activities. It acts as a substrate for L-lysine oxidase, which catalyzes the oxidation of L-lysine to produce hydrogen peroxide and ammonia . This compound also undergoes transamination with α-ketoglutarate to produce acetoacetyl CoA, a key intermediate in the citric acid cycle . Additionally, it participates in post-translational modifications such as methylation and acetylation, which regulate protein function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is stable under standard conditions, but its stability can be affected by factors such as pH and temperature . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in protein synthesis and enzyme activity . Additionally, the degradation of this compound over time can impact its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that dietary supplementation of this compound can improve muscle protein synthesis and growth performance in animals . Excessive intake of this compound can lead to adverse effects such as gastrointestinal discomfort and altered cholesterol levels . It is important to determine the optimal dosage to avoid toxicity while maximizing the benefits of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the saccharopine pathway and the α-aminoadipate pathway . In the saccharopine pathway, this compound is converted to saccharopine, which is further metabolized to 2-aminoadipic acid and eventually to acetyl-CoA . These pathways are essential for maintaining lysine homeostasis and preventing the toxic effects of excessive free lysine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed in the small intestine and transported to various tissues via the bloodstream . Within cells, this compound can be localized to different compartments, including the cytoplasm and mitochondria, where it participates in various metabolic processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be found in the cytoplasm, mitochondria, and other organelles, where it plays a role in protein synthesis and metabolic regulation . The acetylation of lysine residues can affect its interaction with cellular membranes and its overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Lysine hydrate can be synthesized through microbial fermentation processes. The primary method involves the fermentation of sugarcane molasses using strains of Corynebacterium glutamicum. This process includes two stages: the dynamic analysis of the fermentation reactor and the industrial production process .

Industrial Production Methods: Industrial production of L-Lysine hydrate typically involves direct fermentation. This method employs auxotrophic mutants of Corynebacterium glutamicum, which are deficient in certain amino acids, to produce L-Lysine from carbohydrates. The fermentation process is regulated by feedback inhibition mechanisms to maximize yield .

Chemical Reactions Analysis

Types of Reactions: L-Lysine hydrate undergoes various chemical reactions, including:

Oxidation: L-Lysine can be oxidized to form L-lysine oxidase.

Reduction: Reduction reactions can convert L-Lysine into other amino acids.

Substitution: Substitution reactions can modify the amino group or carboxyl group of L-Lysine.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed:

Oxidation Products: L-lysine oxidase.

Reduction Products: Various amino acids.

Substitution Products: Modified lysine derivatives.

Comparison with Similar Compounds

L-Arginine: Another essential amino acid involved in protein synthesis and cellular metabolism.

L-Histidine: Essential for growth and tissue repair, similar to L-Lysine.

L-Threonine: Plays a role in protein synthesis and immune function.

Comparison:

L-Lysine vs. L-Arginine: Both are essential amino acids, but L-Lysine is more involved in collagen synthesis and calcium absorption, while L-Arginine is crucial for nitric oxide production and immune function.

L-Lysine vs. L-Histidine: L-Lysine is more involved in tissue repair and growth, whereas L-Histidine is important for the production of histamine and maintaining the myelin sheath.

L-Lysine vs. L-Threonine: L-Lysine is essential for protein synthesis and tissue repair, while L-Threonine is vital for immune function and the production of glycine and serine.

L-Lysine hydrate stands out due to its unique role in protein synthesis, tissue repair, and its potential antiviral properties, making it a valuable compound in various fields of research and industry.

Properties

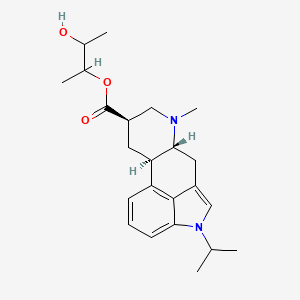

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRUTVAFDWTKGD-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192769 | |

| Record name | Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39665-12-8, 199926-21-1 | |

| Record name | L-Lysine, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B1675700.png)

![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)

![(S)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid](/img/structure/B1675705.png)

![5-[Bis(4-chlorophenyl)methyl]pyrimidine](/img/structure/B1675711.png)

![3-(4-Fluorophenyl)-2-(6-methylpyridin-2-YL)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B1675712.png)

![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)